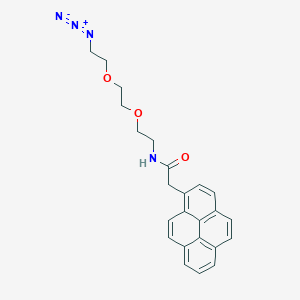

Pyrene azide 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H24N4O3 |

|---|---|

Molecular Weight |

416.5 g/mol |

IUPAC Name |

N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-2-pyren-1-ylacetamide |

InChI |

InChI=1S/C24H24N4O3/c25-28-27-11-13-31-15-14-30-12-10-26-22(29)16-20-7-6-19-5-4-17-2-1-3-18-8-9-21(20)24(19)23(17)18/h1-9H,10-16H2,(H,26,29) |

InChI Key |

UVMVZDBLWRBVGT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CC(=O)NCCOCCOCCN=[N+]=[N-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Pyrene Azide 2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Pyrene Azide 2, chemically identified as 1-(azidomethyl)pyrene. This versatile fluorescent probe is a valuable tool in bioconjugation and drug development, primarily utilized in "click chemistry" reactions for the labeling and tracking of molecules.[1][2]

Compound Identification and Properties

Chemical Name: 1-(azidomethyl)pyrene[3][4] Common Name: this compound CAS Number: 1006061-57-9 Molecular Formula: C₁₇H₁₁N₃ Molecular Weight: 257.29 g/mol Appearance: Light orange to yellow to green powder or crystals Melting Point: 66-70 °C Storage: Store at 2-8 °C under an inert atmosphere.

| Property | Value | Reference |

| Chemical Name | 1-(azidomethyl)pyrene | |

| Common Name | This compound | |

| CAS Number | 1006061-57-9 | |

| Molecular Formula | C₁₇H₁₁N₃ | |

| Molecular Weight | 257.29 g/mol | |

| Appearance | Light orange to yellow to green powder/crystal | |

| Melting Point | 66-70 °C | |

| Storage Conditions | 2-8 °C, inert atmosphere |

Synthesis Workflow

The synthesis of 1-(azidomethyl)pyrene is typically achieved through a two-step process starting from pyrene. The overall workflow involves the formation of a brominated intermediate, followed by a nucleophilic substitution to introduce the azide functionality.

Caption: Synthetic pathway for 1-(azidomethyl)pyrene.

Experimental Protocols

Synthesis of 1-(Bromomethyl)pyrene (Intermediate)

This protocol is based on the bromination of pyrene.

Materials:

-

Pyrene

-

Methanol (MeOH)

-

Diethyl ether (Et₂O)

-

Hydrobromic acid (HBr, 48% aqueous solution)

-

Hydrogen peroxide (H₂O₂, 30% aqueous solution)

-

Dichloromethane (CH₂Cl₂)

-

Sodium hydroxide (NaOH, 1 M aqueous solution)

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

n-Pentane

Procedure:

-

In a round-bottomed flask, prepare a 1:1 (v/v) mixture of methanol and diethyl ether.

-

Add pyrene to the solvent mixture with vigorous stirring.

-

Add hydrobromic acid (1.1 equivalents) via syringe.

-

Cool the reaction mixture to 15 °C using a water bath.

-

Slowly add hydrogen peroxide (1.05 equivalents) dropwise over 30 minutes.

-

Remove the cooling bath and stir the mixture for 16 hours at ambient temperature.

-

Add water and extract the mixture with dichloromethane (2 x 250 mL).

-

Wash the combined organic extracts with 1 M sodium hydroxide solution and then with saturated sodium chloride solution.

-

Dry the organic layer, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent like n-pentane to yield 1-bromomethyl)pyrene as a pale yellow powder.

Synthesis of 1-(Azidomethyl)pyrene (this compound)

This protocol involves the nucleophilic substitution of the bromide with an azide group.

Materials:

-

1-(Bromomethyl)pyrene

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Deionized water

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent for extraction

Procedure:

-

Dissolve 1-(bromomethyl)pyrene in dimethylformamide.

-

Add sodium azide (typically 1.1 to 1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for several hours (e.g., 12-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, pour the reaction mixture into water.

-

Extract the aqueous mixture with dichloromethane.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude 1-(azidomethyl)pyrene can be purified by column chromatography on silica gel to obtain the final product.

Characterization Data

Thorough characterization is crucial to confirm the identity and purity of the synthesized 1-(azidomethyl)pyrene.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The most prominent feature in the FT-IR spectrum of 1-(azidomethyl)pyrene is the characteristic stretching vibration of the azide group.

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Reference |

| Azide (N₃) stretch | ~2100 - 2130 | Strong, sharp | |

| Aromatic C-H stretch | >3000 | Medium | |

| Aromatic C=C stretch | ~1600 - 1450 | Medium to strong |

The presence of a strong, sharp peak around 2100-2130 cm⁻¹ is a definitive indicator of the successful incorporation of the azide moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the pyrene ring protons and the methylene protons adjacent to the azide group. The aromatic protons of the pyrene core typically appear in the range of 7.8-9.0 ppm. The two protons of the -CH₂-N₃ group are expected to appear as a singlet further downfield.

¹³C NMR: The carbon NMR spectrum will show multiple signals in the aromatic region (typically 120-135 ppm) corresponding to the sixteen carbon atoms of the pyrene ring system. A distinct signal for the methylene carbon (-CH₂-N₃) is also expected.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

| Ion | Calculated m/z |

| [M+H]⁺ | 258.10 |

| [M+Na]⁺ | 280.08 |

The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 1-(azidomethyl)pyrene (257.29 g/mol ).

UV-Visible (UV-Vis) Spectroscopy

Pyrene and its derivatives exhibit characteristic absorption spectra in the UV-Vis region due to their polycyclic aromatic nature. The spectrum of 1-(azidomethyl)pyrene is expected to show multiple absorption bands.

| Wavelength (λmax) | Reference |

| ~340-360 nm | |

| ~325-345 nm | |

| Additional peaks at shorter wavelengths |

The exact positions of the absorption maxima can be influenced by the solvent used for the measurement.

Applications in Drug Development

This compound is a key reagent in "click chemistry," a set of biocompatible reactions that enable the efficient and specific joining of molecular building blocks. The azide group of this compound can react with an alkyne-functionalized molecule in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.

Caption: Application of this compound in click chemistry.

This conjugation strategy is widely used in drug development for:

-

Fluorescent Labeling: The pyrene moiety is a highly fluorescent probe, allowing for the visualization and tracking of drug molecules, proteins, or other biomolecules within cells and tissues.

-

Drug Delivery: Pyrene-containing molecules can be incorporated into drug delivery systems to monitor their biodistribution and cellular uptake.

-

High-Throughput Screening: Click chemistry facilitates the rapid synthesis of libraries of compounds for screening potential drug candidates.

Conclusion

This technical guide has detailed the synthesis and characterization of this compound (1-(azidomethyl)pyrene). The provided protocols and characterization data serve as a valuable resource for researchers and professionals in drug development and related scientific fields. The unique properties of this fluorescent azide make it an indispensable tool for a wide range of applications, particularly in the realm of bioconjugation and molecular imaging.

References

A Technical Guide to the Photophysical Properties of Pyrene-Based Fluorescent Probes

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Pyrene and its derivatives are a cornerstone class of fluorescent probes utilized extensively in chemical and biological research. Their unique photophysical characteristics, including a long fluorescence lifetime, high quantum yield, and profound sensitivity to the local microenvironment, make them exceptionally versatile.[1][2] This guide provides an in-depth exploration of these properties, focusing on the distinct phenomena of monomer and excimer fluorescence. It details standardized experimental protocols for their characterization, presents key quantitative data in a comparative format, and visualizes the underlying principles and workflows to facilitate their application in research and drug development.

Core Photophysical Principles of Pyrene

Pyrene is a polycyclic aromatic hydrocarbon whose fluorescence is governed by its molecular state and environment. Unlike many fluorophores, pyrene exhibits two distinct forms of fluorescence emission: from an isolated excited molecule (monomer) and from a complex of two molecules (excimer).

Monomer Emission: When a pyrene molecule absorbs a photon, it transitions to an excited singlet state (S1). In dilute solutions or when constrained from interacting with other pyrene molecules, it returns to the ground state (S0) by emitting a photon. This monomer emission is characterized by a well-defined vibronic structure, with distinct peaks typically observed between 370 nm and 420 nm.[3][4] The relative intensity of these vibronic bands is highly sensitive to the polarity of the surrounding solvent; the ratio of the first and third vibronic bands (I/III) is often used to probe the polarity of the probe's microenvironment.[5]

Excimer Emission: A hallmark of pyrene is its ability to form an "excited dimer" or excimer. This occurs when an excited-state pyrene molecule collides and associates with a ground-state pyrene molecule. This process is diffusion-controlled and requires the two molecules to be in close proximity (approximately 10 Å). The resulting excimer is a transient species that emits a photon at a significantly longer wavelength than the monomer. This excimer emission is a broad, unstructured band typically centered around 470-485 nm. The appearance of this red-shifted band is a direct indicator of molecular proximity.

Key Advantages: The unique properties of pyrene probes, particularly their unusually long fluorescence lifetimes and the distinct spectral separation of monomer and excimer emission, offer significant advantages. The long lifetime of the pyrene excimer (often exceeding 40 ns) allows for time-gated fluorescence measurements that can effectively eliminate background autofluorescence from complex biological samples, thereby enhancing the signal-to-noise ratio.

Quantitative Photophysical Data

The following table summarizes the key photophysical parameters for typical pyrene-based probes, providing a baseline for comparison and experimental design.

| Property | Symbol | Typical Value / Range | Description |

| Absorption Maximum | λabs | ~340 - 350 nm | Wavelength of maximum photon absorption to reach the excited state. |

| Monomer Emission Maximum | λem (monomer) | ~375 - 410 nm | Characteristic structured emission from an isolated excited pyrene molecule. |

| Excimer Emission Maximum | λem (excimer) | ~470 - 550 nm | Broad, unstructured emission from an excited-state dimer, indicating proximity. |

| Fluorescence Quantum Yield | ΦF | 0.2 - 0.7 | The ratio of photons emitted to photons absorbed; indicates the efficiency of fluorescence. Value is highly dependent on the specific derivative and environment. |

| Fluorescence Lifetime | τ | >40 ns (Excimer) | The average time the molecule spends in the excited state. The excimer's long lifetime is a key feature for time-resolved applications. |

Key Experimental Protocols

Accurate characterization of pyrene probes is essential for their effective use. The following sections detail the methodologies for crucial photophysical measurements.

Steady-State and Time-Resolved Fluorescence Spectroscopy

This protocol outlines the measurement of emission spectra and the use of time-resolved techniques to leverage pyrene's long lifetime.

Objective: To measure the fluorescence emission spectrum (monomer and excimer) and to isolate the long-lived excimer fluorescence from short-lived background signals.

Instrumentation:

-

Spectrofluorometer for steady-state measurements.

-

Time-Correlated Single Photon Counting (TCSPC) system or a pulsed laser with a gated detector for time-resolved measurements.

Methodology:

-

Sample Preparation: Prepare solutions of the pyrene-based probe in the desired solvent or buffer. For biological assays, incubate the probe with the cellular or protein extract.

-

Steady-State Measurement:

-

Set the excitation wavelength (e.g., 344 nm).

-

Scan the emission spectrum from approximately 360 nm to 600 nm to capture both monomer and excimer emission bands.

-

Record the intensities of the characteristic monomer peaks (~375-395 nm) and the excimer peak (~470 nm).

-

-

Time-Resolved Measurement (for background rejection):

-

Excite the sample with a short laser pulse.

-

Measure the fluorescence decay profile. Biological autofluorescence typically decays within a few nanoseconds (~7 ns).

-

Apply a time gate to the detector, starting the data acquisition after the short-lived background has decayed (e.g., gate from 30 ns to 150 ns).

-

Acquire the Time-Resolved Emission Spectrum (TRES) within this gate. This spectrum will be dominated by the long-lived pyrene excimer fluorescence, significantly improving the signal-to-background ratio.

-

Determination of Fluorescence Quantum Yield (Relative Method)

The relative method is a widely used and reliable approach to determine the fluorescence quantum yield (ΦF) of a probe by comparing it to a standard with a known quantum yield.

Objective: To calculate the fluorescence quantum yield of a pyrene-based probe relative to a known standard.

Instrumentation:

-

UV-Vis Spectrophotometer

-

Spectrofluorometer

Methodology:

-

Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the pyrene probe (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

-

Solution Preparation:

-

Prepare a stock solution of the standard and the unknown pyrene probe in the same solvent.

-

From the stock solutions, prepare a series of dilutions for both the standard and the unknown probe. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize re-absorption effects.

-

-

Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each standard and unknown solution at the chosen excitation wavelength.

-

Fluorescence Measurement:

-

Using the spectrofluorometer, record the fluorescence emission spectrum for each solution. Crucially, all instrument settings (e.g., excitation/emission slits, detector voltage) must be kept identical for all measurements.

-

Correct the emission spectra for the wavelength-dependent response of the detector.

-

-

Data Analysis:

-

Integrate the area under the corrected fluorescence emission spectrum for each solution.

-

For both the standard and the unknown sample, create a plot of the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

-

Determine the slope (gradient) of the resulting linear plots for both the standard (Gradstd) and the unknown sample (Gradunk).

-

-

Quantum Yield Calculation: Calculate the quantum yield of the unknown sample (ΦF_unk) using the following equation:

-

ΦF_unk = ΦF_std * (Gradunk / Gradstd) * (nunk² / nstd²)

-

Where:

-

ΦF_std is the quantum yield of the standard.

-

Grad are the gradients from the plots.

-

n are the refractive indices of the solvents used (if the same solvent is used, this term is 1).

-

-

Visualizations: Pathways and Workflows

Jablonski Diagram for Pyrene Emission```dot

Caption: Workflow for measuring relative fluorescence quantum yield (ΦF).

Signaling Pathway for an Excimer-Based Biosensor

Caption: Mechanism of a "turn-on" biosensor using analyte-induced pyrene excimer formation.

References

- 1. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Pyrene Probes - ADC Linkers | AxisPharm [axispharm.com]

- 3. Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Pyrene Azide 2 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Pyrene azide 2 in various organic solvents. Due to the limited availability of precise quantitative data for this specific derivative, this guide presents qualitative solubility information for this compound, supplemented with quantitative data for the parent compound, pyrene, to provide a comparative context. Furthermore, a detailed experimental protocol for determining the solubility of organic compounds is provided to enable researchers to ascertain precise solubility values for their specific applications.

Core Concepts in Solubility

Solubility is a critical physicochemical parameter in drug discovery and development, influencing a compound's bioavailability, formulation, and efficacy in biological assays. It is defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable, homogeneous solution at a given temperature and pressure. For fluorescent probes like this compound, understanding solubility is essential for designing experiments that require the probe to be in solution, such as in cellular imaging or click chemistry applications. The principle of "like dissolves like" is a fundamental concept, suggesting that polar compounds are more soluble in polar solvents, and non-polar compounds are more soluble in non-polar solvents.

Solubility of this compound

This compound, a derivative of pyrene featuring an azide group for click chemistry applications, is generally characterized by its moderate to good solubility in a range of common organic solvents. The presence of a triethyleneglycol (PEG3) linker in its structure is intended to mitigate the inherent hydrophobicity of the pyrene core.

Qualitative Solubility Data

Vendor information and product data sheets consistently report the following qualitative solubility profile for this compound and its close analogs:

| Solvent | Solubility Description |

| Dichloromethane (DCM) | Soluble |

| Chloroform | Soluble |

| Dimethyl Sulfoxide (DMSO) | Moderately Soluble |

| Dimethylformamide (DMF) | Moderately Soluble |

| Acetonitrile (ACN) | Moderately Soluble |

This information is based on publicly available data from chemical suppliers.

Comparative Quantitative Solubility of Pyrene

To provide a frame of reference, the following table summarizes the quantitative solubility of the parent polycyclic aromatic hydrocarbon, pyrene, in various organic solvents. It is important to note that the addition of the azidomethyl and PEG linker to the pyrene structure in this compound will alter these solubility values.

| Solvent | Solubility ( g/100 mL) | Temperature (°C) |

| Acetone | 1.6 | 18 |

| Benzene | 9.8 | 18 |

| Carbon Tetrachloride | 3.9 | 18 |

| Chloroform | 10.0 | 20 |

| Dichloromethane | 8.0 | 20 |

| Diethyl Ether | 2.5 | 18 |

| Ethanol (95%) | 0.4 | 18 |

| n-Hexane | 0.4 | 20 |

| Toluene | 8.0 | 20 |

Data is compiled from various chemical handbooks and databases.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following is a detailed protocol for the widely accepted shake-flask method to determine the thermodynamic solubility of a compound like this compound in an organic solvent.[1]

Materials

-

This compound (or compound of interest)

-

Selected organic solvents (e.g., Dichloromethane, Chloroform, DMSO, DMF, Acetonitrile)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer

-

Constant temperature bath or incubator

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the organic solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) with UV-Vis detector or a UV-Vis spectrophotometer

Procedure

-

Preparation of a Saturated Solution:

-

Weigh an excess amount of this compound (e.g., 2-5 mg) and place it into a vial. The key is to have undissolved solid remaining at the end of the equilibration period.

-

Add a known volume of the selected organic solvent (e.g., 1-2 mL) to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or add a small magnetic stir bar and place on a stirrer.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. For many organic compounds, 24 to 48 hours is adequate, but for some, up to 72 hours may be necessary.[2]

-

-

Phase Separation:

-

After the equilibration period, let the vials stand undisturbed to allow the excess solid to settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining microscopic particles.

-

Perform a precise serial dilution of the filtered supernatant with the same organic solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometry method.

-

Prepare a calibration curve using a series of known concentrations of this compound in the same solvent.

-

Determine the concentration of the compound in the diluted sample by comparing its analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualizing the Workflow and Logic

The following diagrams, generated using Graphviz, illustrate the experimental workflow for solubility determination and the logical relationships in solubility testing.

Caption: Experimental workflow for the shake-flask solubility determination method.

Caption: Logical relationship determining the solubility of a compound in a solvent.

References

quantum yield and fluorescence lifetime of Pyrene azide 2

An In-depth Technical Guide on the Photophysical Properties of Pyrene Azide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key photophysical parameters of pyrene-based fluorescent probes, with a specific focus on the methodologies for determining quantum yield and fluorescence lifetime. Due to the lack of specific published data for a compound explicitly named "Pyrene azide 2," this guide will utilize data from structurally related and well-characterized pyrene derivatives containing nitrogen heterocycles as representative examples to illustrate the concepts and experimental procedures.

Core Photophysical Properties of Pyrene Derivatives

Pyrene is a polycyclic aromatic hydrocarbon renowned for its unique fluorescent properties, including a long fluorescence lifetime, high sensitivity to the local microenvironment, and the ability to form excited-state dimers known as excimers. These characteristics make pyrene and its derivatives valuable tools in various scientific disciplines, including drug development, materials science, and cellular imaging. The introduction of an azide moiety, often for use in "click chemistry" bioconjugation, can influence these photophysical properties.

Quantum Yield (Φ)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a more efficient fluorophore, which is desirable for sensitive detection. The quantum yield of pyrene derivatives can be significantly affected by their chemical structure and the surrounding environment.

Fluorescence Lifetime (τ)

The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state. This parameter is typically in the nanosecond range for pyrene and its derivatives. Fluorescence lifetime is an intrinsic property of a fluorophore and can be used to probe the molecular environment, as it is sensitive to factors such as solvent polarity, viscosity, and the presence of quenching agents.

Quantitative Data for Representative Pyrene Derivatives

The following table summarizes the quantum yield and fluorescence lifetime data for selected pyrene derivatives that are structurally related to pyrene azides. These compounds feature a pyrene core functionalized with nitrogen-containing groups, providing an insight into the expected photophysical behavior.

| Compound | Solvent | Quantum Yield (Φ) | Fluorescence Lifetime (τ) [ns] | Reference |

| 4-(pyren-1-yl)pyrazole (HL1) | Acetonitrile | 0.26 | 11.4 | [1] |

| 5-(1-Pyrenyl)-3-methylisoxazole | Dichloromethane | ≥ 0.74 | Not Reported | [2] |

| 4-(p-tolylethynyl)pyrene (Py-ET) | Dichloromethane | 0.44 | Not Reported | [3] |

| 9-(pyren-3-yl)-9H-carbazole (Py-CZ) | Dichloromethane | 0.26 | Not Reported | [3] |

Experimental Protocols

Accurate determination of the quantum yield and fluorescence lifetime is crucial for the characterization of any fluorescent probe. The following sections detail the standard experimental methodologies for these measurements.

Determination of Fluorescence Quantum Yield (Relative Method)

The relative method is the most common approach for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.[4]

Materials:

-

Fluorophore of interest (sample)

-

Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

-

High-purity solvents

-

UV-Vis spectrophotometer

-

Fluorescence spectrometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the sample and the standard in the chosen solvent.

-

Prepare a series of dilutions for both the sample and the standard, ensuring that the absorbance at the excitation wavelength is within the linear range (typically < 0.1) to avoid inner filter effects.

-

-

Absorbance Measurements:

-

Record the UV-Vis absorption spectra for all prepared solutions of the sample and the standard.

-

Determine the absorbance value at the chosen excitation wavelength for each solution. The excitation wavelength should be the same for both the sample and the standard.

-

-

Fluorescence Measurements:

-

Record the fluorescence emission spectra for all solutions of the sample and the standard using the same excitation wavelength and instrument settings (e.g., slit widths).

-

Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity.

-

-

Data Analysis:

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

-

Determine the slope of the resulting linear fits for both the sample (Grad_S) and the standard (Grad_R).

-

Calculate the quantum yield of the sample (Φ_S) using the following equation:

Φ_S = Φ_R * (Grad_S / Grad_R) * (n_S² / n_R²)

where:

-

Φ_R is the quantum yield of the standard.

-

n_S and n_R are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).

-

-

Determination of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range. It involves the repetitive excitation of a sample with short pulses of light and measuring the arrival time of the emitted single photons relative to the excitation pulse.

Materials:

-

Pulsed light source (e.g., picosecond laser diode or LED)

-

High-speed single-photon detector (e.g., photomultiplier tube - PMT, or single-photon avalanche diode - SPAD)

-

TCSPC electronics (including a constant fraction discriminator - CFD, a time-to-amplitude converter - TAC, and a multichannel analyzer - MCA)

-

Fluorescent sample in a suitable cuvette

-

Scattering solution for instrument response function (IRF) measurement (e.g., dilute colloidal silica)

Procedure:

-

Instrument Setup and IRF Measurement:

-

Set up the TCSPC system with the appropriate excitation wavelength and emission wavelength selected by a monochromator or filter.

-

Measure the Instrument Response Function (IRF) by recording the signal from a scattering solution at the excitation wavelength. The IRF represents the time profile of the excitation pulse as measured by the detection system.

-

-

Sample Measurement:

-

Replace the scattering solution with the fluorescent sample solution.

-

Acquire the fluorescence decay data by collecting single-photon events over a sufficient period to build a histogram of photon arrival times. The count rate should be kept low (typically 1-5% of the laser repetition rate) to avoid pulse pile-up artifacts.

-

-

Data Analysis:

-

The raw data is a histogram of photon counts versus time.

-

Perform a deconvolution of the measured fluorescence decay with the IRF.

-

Fit the deconvoluted decay data to an exponential decay model (e.g., mono-exponential, bi-exponential) using appropriate software. The goodness of the fit is assessed by statistical parameters like chi-squared (χ²).

-

The fitting procedure yields the fluorescence lifetime(s) (τ) of the sample.

-

Visualized Workflows

The following diagrams illustrate the experimental workflows for the determination of quantum yield and fluorescence lifetime.

References

- 1. Pyrene-Functionalized Fluorescent Nanojars: Synthesis, Mass Spectrometric, and Photophysical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Relative and absolute determination of fluorescence quantum yields of transparent samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Enhancing the Aqueous Solubility of Pyrene Azide 2 via PEGylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the pivotal role of Polyethylene Glycol (PEG) linkers in augmenting the water solubility of the hydrophobic fluorescent probe, Pyrene Azide 2. Pyrene and its derivatives are valuable tools in biomedical research and drug development, often utilized for their unique fluorescence properties that are sensitive to the local microenvironment. However, their inherent hydrophobicity significantly limits their application in aqueous biological systems. This guide provides an in-depth analysis of how PEGylation can overcome this limitation, offering detailed experimental protocols for the synthesis and solubility assessment of PEGylated this compound.

The Challenge: Poor Water Solubility of Pyrene Azide

Pyrene is a polycyclic aromatic hydrocarbon with exceptionally low water solubility, typically around 0.135 mg/L. This inherent hydrophobicity is a significant drawback for its use in biological applications, which are predominantly aqueous environments. While commercially available this compound incorporates a short triethylene glycol (PEG3) linker to modestly improve its solubility, for many applications, a more substantial increase in water solubility is required.[1]

The Solution: PEGylation

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a well-established and effective strategy for increasing the water solubility of hydrophobic compounds.[] PEG is a hydrophilic, biocompatible, and non-immunogenic polymer, making it an ideal choice for modifying therapeutic agents and biological probes.[3] By conjugating a PEG linker to this compound, the resulting molecule gains the favorable solubility characteristics of PEG, rendering the entire conjugate more soluble in water.

The length of the PEG chain is a critical parameter that can be tailored to achieve the desired level of solubility and to influence other physicochemical properties, such as hydrodynamic radius and circulation half-life in vivo.[4][5]

Quantitative Data on Solubility

To provide a framework for researchers, the following table illustrates the expected trend in water solubility of this compound upon conjugation with PEG linkers of different lengths. The values for the PEGylated derivatives are hypothetical and serve to demonstrate the anticipated increase in solubility.

| Compound | PEG Linker Length (Number of Ethylene Glycol Units) | Molecular Weight of PEG Linker (Da) | Expected Water Solubility |

| This compound (unmodified) | 3 | ~132 | Low |

| This compound - PEG12 | 12 | ~528 | Moderate |

| This compound - PEG24 | 24 | ~1056 | High |

| This compound - PEG45 | 45 | ~2000 | Very High |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a PEGylated this compound derivative and for the subsequent determination of its aqueous solubility.

Synthesis of PEGylated this compound via Click Chemistry

This protocol describes the conjugation of a PEG-alkyne to this compound using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This method is highly efficient, specific, and can be performed in aqueous or mixed aqueous-organic solvents.

Materials:

-

This compound

-

Alkyne-PEG-OH (e.g., MW 1000 Da)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Dimethylformamide (DMF)

-

Deionized water

-

Dialysis tubing (appropriate molecular weight cutoff)

-

Lyophilizer

Protocol:

-

Preparation of Stock Solutions:

-

Dissolve this compound in DMF to a final concentration of 10 mM.

-

Dissolve Alkyne-PEG-OH in deionized water to a final concentration of 10 mM.

-

Prepare a 100 mM stock solution of copper(II) sulfate in deionized water.

-

Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water.

-

Prepare a 100 mM stock solution of THPTA in deionized water.

-

-

Click Reaction:

-

In a reaction vessel, combine 1 equivalent of this compound (from the 10 mM stock in DMF) and 1.2 equivalents of Alkyne-PEG-OH (from the 10 mM stock in water).

-

Add THPTA to the reaction mixture to a final concentration of 5 mM.

-

Add copper(II) sulfate to a final concentration of 1 mM.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 10 mM.

-

Stir the reaction mixture at room temperature for 24 hours, protected from light.

-

-

Purification:

-

Transfer the reaction mixture to a dialysis tube with an appropriate molecular weight cutoff (e.g., 500 Da).

-

Dialyze against deionized water for 48 hours, with several changes of water, to remove unreacted starting materials and copper catalyst.

-

Freeze the purified product and lyophilize to obtain the PEGylated this compound as a solid.

-

-

Characterization:

-

Confirm the successful conjugation and purity of the product using techniques such as ¹H NMR spectroscopy, mass spectrometry, and HPLC.

-

Determination of Aqueous Solubility

The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.

Materials:

-

This compound (with and without PEG linker)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Vortex mixer

-

Orbital shaker/incubator

-

Centrifuge

-

UV-Vis spectrophotometer or fluorescence spectrophotometer

-

0.22 µm syringe filters

Protocol:

-

Sample Preparation:

-

Add an excess amount of the test compound (this compound or its PEGylated derivative) to a known volume of PBS (e.g., 1 mL) in a glass vial. The excess solid should be clearly visible.

-

-

Equilibration:

-

Tightly cap the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C).

-

Shake the samples for 24-48 hours to ensure that equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After incubation, centrifuge the samples at high speed (e.g., 10,000 x g) for 20 minutes to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully collect the supernatant, ensuring no solid particles are disturbed.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining micro-precipitates.

-

Measure the concentration of the dissolved compound in the filtrate using a suitable analytical method. Given the fluorescent nature of pyrene, fluorescence spectroscopy is a highly sensitive method. Alternatively, UV-Vis spectrophotometry can be used.

-

-

Quantification:

-

Prepare a standard curve of the compound of known concentrations in the same buffer (or a suitable solvent if necessary for the initial stock).

-

Determine the concentration of the dissolved compound in the saturated solution by comparing its absorbance or fluorescence intensity to the standard curve.

-

Express the solubility in units such as mg/mL or µM.

-

Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the conceptual workflow of PEGylation and the experimental procedure for solubility determination.

Caption: Workflow for the synthesis of PEGylated this compound.

Caption: Experimental workflow for determining aqueous solubility.

Logical Relationship

The following diagram illustrates the logical relationship between the molecular structure and the resulting water solubility.

Caption: Relationship between molecular components and solubility.

Conclusion

The incorporation of polyethylene glycol linkers is a highly effective strategy to overcome the inherent low water solubility of this compound, thereby expanding its utility in aqueous-based biological research and drug development applications. The length of the PEG chain can be systematically varied to fine-tune the solubility and other physicochemical properties of the resulting conjugate. The provided experimental protocols for synthesis and solubility determination offer a practical guide for researchers to implement this strategy and to quantitatively assess the impact of PEGylation. This approach enables the rational design of pyrene-based probes with optimized properties for a wide range of biological investigations.

References

- 1. interchim.fr [interchim.fr]

- 3. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Unraveling the Effect of PEG Chain Length on the Physical Properties and Toxicant Removal Capacities of Cross-Linked Network Synthesized by Thiol–Norbornene Photoclick Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Absorption and Emission Spectra of Pyrene Azide 2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of pyrene derivatives, with a specific focus on the expected absorption and emission characteristics of Pyrene Azide 2. Due to the limited availability of specific spectral data for this compound in published literature, this guide presents data from closely related and representative pyrene compounds to offer valuable insights for researchers. The methodologies for key spectroscopic experiments are detailed, and a logical workflow for a primary application of this compound is visualized.

Core Photophysical Properties of Pyrene Derivatives

Pyrene is a polycyclic aromatic hydrocarbon renowned for its distinctive fluorescence characteristics. Its spectral properties are highly sensitive to the local microenvironment, making it a valuable probe in various scientific disciplines, including drug development for monitoring molecular interactions and local polarity changes.[1]

Data Presentation

The following tables summarize the quantitative photophysical data for pyrene and a representative functionalized pyrene derivative. This data serves as a foundational guide for understanding the expected spectral behavior of this compound.

Table 1: Photophysical Properties of Unfunctionalized Pyrene

| Parameter | Value | Solvent | Reference |

| Absorption Maxima (λabs) | 335.2 nm | Cyclohexane | [2] |

| Molar Extinction Coefficient (ε) | 54,000 cm-1M-1 | Cyclohexane | [2] |

| Emission Maxima (λem) | 384 nm | Cyclohexane | [2] |

| Fluorescence Quantum Yield (Φf) | 0.32 | Cyclohexane | [2] |

Table 2: Photophysical Properties of a Push-Pull Pyrene Dye (PC)

This table showcases how functionalization can significantly alter the photophysical properties of the pyrene core, leading to a large Stokes shift and high quantum yields.

| Parameter | Value | Solvent | Reference |

| Absorption Maxima (λabs) | 420 nm | Toluene | |

| Emission Maxima (λem) | 530 nm | Toluene | |

| Fluorescence Quantum Yield (Φf) | > 0.70 | Most organic solvents |

Experimental Protocols

Detailed methodologies for acquiring absorption and emission spectra are crucial for obtaining reliable and reproducible data.

Protocol for UV-Vis Absorption Spectroscopy

This protocol outlines the steps for measuring the UV-Vis absorption spectrum of a pyrene derivative.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is required.

-

Sample Preparation:

-

Prepare a stock solution of the pyrene derivative in a suitable UV-grade solvent (e.g., cyclohexane, ethanol, or acetonitrile). The concentration should be in the range of 10-5 to 10-6 M.

-

Use a quartz cuvette with a 1 cm path length.

-

Fill the reference cuvette with the pure solvent.

-

Fill the sample cuvette with the prepared sample solution.

-

-

Measurement:

-

Place both cuvettes in the spectrophotometer.

-

Record a baseline spectrum with the solvent-filled cuvettes.

-

Scan the sample over a wavelength range that covers the expected absorption of the pyrene core and any functional groups (typically 200-500 nm).

-

The resulting spectrum will show absorbance as a function of wavelength. The peaks in the spectrum correspond to the absorption maxima (λabs).

-

-

Data Analysis:

-

The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette.

-

Protocol for Fluorescence Emission Spectroscopy

This protocol details the procedure for measuring the fluorescence emission spectrum.

-

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., xenon arc lamp) and a detector is necessary.

-

Sample Preparation:

-

Prepare a dilute solution of the pyrene derivative in a fluorescence-grade solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Use a four-sided clear quartz cuvette.

-

-

Measurement:

-

Place the cuvette in the sample holder of the spectrofluorometer.

-

Set the excitation wavelength (λex). For pyrene derivatives, this is typically one of the absorption maxima in the near-UV region (e.g., 335 nm).

-

Scan the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., 350-600 nm).

-

The resulting spectrum will show fluorescence intensity as a function of emission wavelength. The peak of this spectrum is the emission maximum (λem).

-

-

Quantum Yield Determination:

-

The fluorescence quantum yield (Φf) is determined relative to a well-characterized standard (e.g., quinine sulfate).

-

The absorbance of both the sample and the standard at the excitation wavelength must be matched.

-

The quantum yield is calculated using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

-

Mandatory Visualization

This compound is designed for use in "click chemistry," a powerful and versatile set of reactions for molecular assembly. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction where this compound would serve as a key reagent for introducing a fluorescent pyrene label onto a target molecule containing an alkyne group.

Caption: Workflow of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using this compound.

This diagram illustrates the key components and steps in a typical click chemistry reaction involving this compound. The azide group on the pyrene derivative reacts with the terminal alkyne on a target molecule in the presence of a copper(I) catalyst, which is often generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate. This reaction results in the formation of a stable triazole linkage, covalently attaching the fluorescent pyrene probe to the target molecule. This method is widely used in drug development, proteomics, and materials science for specific and efficient labeling.

References

chemical structure and purity of Pyrene azide 2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Pyrene azide 2, a fluorescent labeling reagent. It covers its chemical structure, purity, synthesis, and detailed protocols for its application in bioconjugation and drug discovery.

Chemical Structure and Properties

This compound is a fluorescent probe that incorporates the environmentally sensitive pyrene fluorophore. It is functionalized with an azide group, enabling its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. This allows for the covalent attachment of the pyrene moiety to alkyne-modified biomolecules. The molecule includes a hydrophilic triethyleneglycol (PEG3) linker, which helps to mitigate the inherent hydrophobicity of the pyrene core and improves solubility in aqueous media.

Based on its common description as a derivative of 1-pyreneacetic acid with a PEG3 linker, the likely chemical structure of this compound is 1-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)-2-(pyren-1-yl)ethan-1-one .

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₄N₄O₃ | [1] |

| Molecular Weight | 416.47 g/mol | [1] |

| Appearance | Yellowish solid | [1] |

| Solubility | Good in Chloroform, Dichloromethane; Moderate in DMSO, DMF, Acetonitrile | [1] |

| Excitation Maxima (nm) | 343, 326, 313, 276, 265, 242, 234 | [1] |

| Emission Maxima (nm) | 377, 397 | |

| Storage | Store at -20°C in the dark for up to 24 months. Can be transported at room temperature for up to 3 weeks. |

Purity and Quality Control

The purity of this compound is critical for reliable and reproducible results in labeling experiments. Commercial suppliers typically provide a purity specification.

Table 2: Purity Specifications for this compound

| Supplier | Purity | Method |

| Lumiprobe | >95% | ¹H NMR |

| BroadPharm | >96% | Not specified |

For rigorous applications, researchers may wish to perform their own purity analysis. The most common and effective methods for assessing the purity of fluorescent probes like this compound are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV-Vis and/or fluorescence detection is a standard method for assessing the purity of aromatic compounds.

-

Principle: The compound is passed through a column (e.g., C18) with a nonpolar stationary phase. A polar mobile phase (e.g., a gradient of acetonitrile and water) is used to elute the compound and any impurities. Purity is determined by the relative area of the main peak in the chromatogram.

-

Typical Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water, often with a small amount of trifluoroacetic acid (TFA).

-

Detection: UV-Vis at a wavelength where pyrene absorbs strongly (e.g., ~340 nm) and/or fluorescence detection with appropriate excitation and emission wavelengths.

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is a powerful tool for confirming the chemical structure and assessing the purity of a compound. The presence of unexpected signals can indicate impurities. The integration of signals corresponding to the pyrene core, the PEG linker, and the azide-adjacent methylene group should be in the correct ratio. The chemical shifts of the PEG protons are typically found in the 3.5-3.7 ppm range, while the aromatic protons of the pyrene ring will appear further downfield (typically >7.8 ppm).

Synthesis of this compound

Proposed Synthetic Pathway

Caption: Proposed two-stage synthesis of this compound.

General Synthetic Steps

-

Synthesis of the Azido-PEG Linker: Triethylene glycol can be monotosylated using p-toluenesulfonyl chloride (TsCl) in pyridine. The resulting tosylated PEG can then be reacted with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) to yield the corresponding azide-PEG3-alcohol.

-

Esterification: 1-Pyreneacetic acid can be coupled with the azide-PEG3-alcohol using a standard esterification coupling agent such as dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Purification: The final product would require purification, likely via flash column chromatography on silica gel, to remove unreacted starting materials and byproducts.

Experimental Protocols: Application in Click Chemistry

This compound is primarily used for the fluorescent labeling of alkyne-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Labeling of Alkyne-Modified Oligonucleotides

This protocol is adapted from a general procedure for labeling alkyne-modified oligonucleotides.

Reagents:

-

Alkyne-modified oligonucleotide

-

This compound (10 mM stock in DMSO)

-

DMSO

-

Ascorbic acid (5 mM stock in water, freshly prepared)

-

Copper(II)-TBTA complex (10 mM stock in 55% aqueous DMSO)

-

2M Triethylammonium acetate (TEAA) buffer, pH 7.0

Procedure:

-

Dissolve the alkyne-modified oligonucleotide in water in a suitable vial.

-

Add TEAA buffer to a final concentration of 0.2 M.

-

Add DMSO to a final concentration of 50% (v/v) and vortex.

-

Add the this compound stock solution to a final concentration that is 1.5 times the oligonucleotide concentration and vortex.

-

Add the ascorbic acid stock solution to a final concentration of 0.5 mM and vortex briefly.

-

Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30 seconds.

-

Add the Copper(II)-TBTA stock solution to a final concentration of 0.5 mM.

-

Flush the vial with inert gas, cap it tightly, and vortex thoroughly.

-

Incubate the reaction at room temperature overnight.

-

Purification: The labeled oligonucleotide can be purified from excess reagents by methods such as ethanol precipitation or HPLC.

Workflow for Oligonucleotide Labeling

Caption: Experimental workflow for labeling an alkyne-modified oligonucleotide.

Applications in Drug Discovery and Research

The ability to attach a pyrene fluorophore to biomolecules has several applications in the life sciences:

-

Fluorescence-Based Assays: Pyrene's fluorescence is sensitive to its local environment, which can be exploited to study molecular interactions, such as protein-ligand binding or protein conformational changes.

-

Bioconjugation: this compound can be used to label proteins, peptides, nucleic acids, and other molecules for visualization and tracking in various biological systems.

-

PROTACs: Azide-PEG linkers are used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that induce the degradation of target proteins.

-

Materials Science: Pyrene-functionalized materials can be used in the development of sensors and other advanced materials.

This technical guide provides a foundation for the use of this compound in research and development. As with any chemical reagent, it is essential to consult the supplier's safety data sheet (SDS) before use and to handle the compound with appropriate personal protective equipment in a laboratory setting.

References

Unveiling Microenvironments: A Technical Guide to the Environmental Sensitivity of Pyrene Fluorescence

For Researchers, Scientists, and Drug Development Professionals

Pyrene, a polycyclic aromatic hydrocarbon, stands as a powerful and versatile fluorescent probe, uniquely sensitive to the polarity and viscosity of its immediate surroundings. Its distinctive photophysical properties, particularly the solvent-dependent vibrational fine structure of its monomer emission and its ability to form excited-state dimers (excimers), provide a nuanced window into the microenvironments of complex systems. This technical guide delves into the core principles of pyrene fluorescence, offering detailed experimental protocols and data to empower researchers in leveraging this probe for applications ranging from fundamental biophysical studies to advanced drug delivery system characterization.

Core Principles of Pyrene's Environmental Sensitivity

The utility of pyrene as an environmental probe stems from two primary photophysical phenomena: the Hammett effect on its monomer fluorescence and the formation of excimers.

The "Py" Scale of Solvent Polarity (I₁/I₃ Ratio): The fluorescence emission spectrum of monomeric pyrene exhibits a characteristic vibrational fine structure with five distinct peaks (I₁ to I₅). The intensity ratio of the first vibronic band (I₁, ~372-375 nm) to the third vibronic band (I₃, ~383-386 nm) is exceptionally sensitive to the polarity of the solvent. In polar environments, the intensity of the I₁ band is enhanced, while in nonpolar environments, the I₃ band becomes more prominent.[1][2][3] This phenomenon, known as the Hammett effect, arises from the solvent's ability to induce a dipole moment in the excited state of pyrene, which is forbidden in the ground state. The I₁/I₃ ratio, often referred to as the "Py scale," provides a reliable empirical measure of the micropolarity of the probe's environment.[1][4]

Excimer Formation and Microviscosity: At sufficiently high local concentrations, an excited-state pyrene monomer can interact with a ground-state monomer to form an excited-state dimer, or "excimer." This excimer exhibits a distinct, broad, and red-shifted emission band, typically centered around 470-500 nm, devoid of the fine structure seen in the monomer emission. The formation of excimers is a diffusion-controlled process; therefore, the ratio of excimer to monomer fluorescence intensity (Iₑ/Iₘ) is a sensitive indicator of the local concentration and mobility of the pyrene probe, providing insights into the microviscosity and fluidity of the system.

Quantitative Data on Pyrene Fluorescence

For effective application of pyrene as a probe, a thorough understanding of its fluorescence characteristics in various environments is crucial. The following tables summarize key quantitative data for pyrene fluorescence.

Table 1: The "Py" Scale - I₁/I₃ Ratios of Pyrene in Various Solvents

| Solvent | Dielectric Constant (ε) | I₁/I₃ Ratio |

| n-Hexane | 1.88 | 0.58 |

| Cyclohexane | 2.02 | 0.62 |

| Toluene | 2.38 | 1.05 |

| Benzene | 2.28 | 1.12 |

| Diethyl Ether | 4.34 | 1.23 |

| Chloroform | 4.81 | 1.35 |

| Ethyl Acetate | 6.02 | 1.40 |

| Tetrahydrofuran (THF) | 7.58 | 1.50 |

| Dichloromethane | 8.93 | 1.55 |

| Acetone | 20.7 | 1.65 |

| Ethanol | 24.6 | 1.70 |

| Methanol | 32.7 | 1.80 |

| Acetonitrile | 37.5 | 1.85 |

| Dimethylformamide (DMF) | 36.7 | 1.88 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 1.95 |

| Water | 80.1 | 1.85 |

Note: I₁/I₃ ratios are approximate and can vary slightly with temperature and purity of solvents. Data compiled from multiple sources.

Table 2: Fluorescence Lifetime of Pyrene Monomer in Different Solvents

| Solvent | Fluorescence Lifetime (τ) (ns) |

| Cyclohexane (degassed) | 458 |

| Cyclohexane | 338 - 408 |

| 1,2-Dichloroethane | 187 - 202 |

| Dimethyl Sulfoxide | 238 - 275 |

| Water (air-saturated) | 127 |

| Water (degassed) | 194 |

Note: Fluorescence lifetimes are sensitive to the presence of quenchers like oxygen. Degassed solutions generally exhibit longer lifetimes. Data compiled from multiple sources.

Key Experimental Protocols

Detailed and consistent experimental procedures are paramount for obtaining reliable and reproducible data using pyrene fluorescence.

Protocol 1: Determination of the I₁/I₃ Ratio for Micropolarity Assessment

Objective: To measure the I₁/I₃ ratio of pyrene to determine the micropolarity of a sample (e.g., micellar core, polymer matrix, protein binding site).

Materials:

-

Pyrene (fluorescence grade)

-

Spectrograde solvents

-

Sample of interest (e.g., surfactant solution, polymer solution, protein solution)

-

Volumetric flasks and pipettes

-

Fluorometer with excitation and emission monochromators

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of pyrene in a suitable volatile solvent (e.g., acetone or methanol) at a concentration of approximately 10⁻³ M.

-

Sample Preparation:

-

For liquid samples (e.g., surfactant solutions), add a small aliquot of the pyrene stock solution to the sample to achieve a final pyrene concentration in the micromolar range (typically 1-5 µM). The volume of the added stock solution should be minimal to avoid significant alteration of the sample's properties.

-

Gently mix the sample and allow it to equilibrate for a sufficient time (e.g., 30 minutes) in the dark to ensure homogeneous distribution of the pyrene probe.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength of the fluorometer to a value between 334 nm and 339 nm.

-

Record the fluorescence emission spectrum from approximately 350 nm to 550 nm.

-

Ensure that the emission slit widths are narrow (e.g., ≤ 1 nm) to resolve the vibronic bands accurately.

-

-

Data Analysis:

-

Identify the peak intensities of the first (I₁, typically around 373 nm) and third (I₃, typically around 384 nm) vibronic bands.

-

Calculate the I₁/I₃ ratio.

-

Compare the obtained ratio to the values in Table 1 or a calibrated scale to estimate the micropolarity of the environment.

-

Protocol 2: Determination of Critical Micelle Concentration (CMC)

Objective: To determine the CMC of a surfactant using the change in the I₁/I₃ ratio of pyrene.

Materials:

-

Pyrene

-

Surfactant of interest

-

Deionized water

-

Fluorometer

Procedure:

-

Pyrene Stock Solution: Prepare a saturated aqueous solution of pyrene. Due to its low water solubility, this will result in a concentration of approximately 0.2-1.0 µM.

-

Surfactant Solutions: Prepare a series of surfactant solutions in deionized water with concentrations spanning the expected CMC.

-

Sample Preparation:

-

There are several methods for sample preparation. A reliable method is to add a fixed volume of the saturated pyrene solution to each of the different concentration surfactant solutions, ensuring the final pyrene concentration remains constant across all samples.

-

Allow the samples to equilibrate.

-

-

Fluorescence Measurement:

-

For each sample, record the fluorescence emission spectrum as described in Protocol 1.

-

-

Data Analysis:

-

Calculate the I₁/I₃ ratio for each surfactant concentration.

-

Plot the I₁/I₃ ratio as a function of the logarithm of the surfactant concentration.

-

The resulting plot will typically be a sigmoidal curve. The CMC is determined from the inflection point of this curve, which can be found by fitting the data to a Boltzmann-type sigmoidal equation.

-

Protocol 3: Assessment of Membrane Fluidity using Excimer-to-Monomer Ratio (Iₑ/Iₘ)

Objective: To assess the fluidity of a lipid membrane or a similar microenvironment by measuring the Iₑ/Iₘ ratio of pyrene.

Materials:

-

Pyrene or a pyrene-labeled lipid (e.g., pyrene-phosphatidylcholine)

-

Liposome suspension or other membrane system

-

Fluorometer

Procedure:

-

Probe Incorporation:

-

Introduce the pyrene probe into the membrane system. This can be achieved by co-dissolving the probe with lipids in an organic solvent before forming liposomes, or by adding an ethanolic solution of pyrene to a pre-formed liposome suspension.

-

The concentration of the probe should be carefully controlled to be high enough to allow for excimer formation but not so high as to significantly perturb the membrane structure.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength (typically around 340 nm).

-

Record the fluorescence emission spectrum from approximately 360 nm to 600 nm.

-

-

Data Analysis:

-

Determine the intensity of the monomer emission (Iₘ), typically by integrating the intensity of one of the vibronic peaks (e.g., I₃ at ~384 nm).

-

Determine the intensity of the excimer emission (Iₑ) by integrating the intensity of the broad excimer band (typically centered around 470-500 nm).

-

Calculate the Iₑ/Iₘ ratio. A higher ratio indicates higher membrane fluidity, as it reflects a greater rate of diffusion-controlled collisions between pyrene molecules.

-

Visualizing Key Processes and Workflows

Diagrams generated using the DOT language provide clear visual representations of the underlying principles and experimental logic.

Caption: Fundamental photophysical pathways of pyrene fluorescence.

Caption: Experimental workflow for CMC determination using pyrene.

Caption: Partitioning of pyrene from aqueous to micellar phase.

Applications in Drug Development

The environmental sensitivity of pyrene fluorescence offers a multitude of applications in the field of drug development:

-

Characterization of Drug Delivery Systems: Pyrene probes can be used to determine the CMC of surfactants used in drug formulations, assess the polarity of the inner core of micelles and nanoparticles, and evaluate the fluidity of liposomal drug carriers. This information is critical for understanding drug loading capacity, stability, and release kinetics.

-

Probing Drug-Membrane Interactions: By incorporating pyrene into model membranes, researchers can study how drug molecules interact with and perturb the lipid bilayer. Changes in the I₁/I₃ ratio can indicate the location of the drug within the membrane, while alterations in the Iₑ/Iₘ ratio can reveal drug-induced changes in membrane fluidity.

-

Investigating Protein-Ligand Binding: Pyrene can be covalently attached to proteins to probe conformational changes upon ligand or drug binding. A change in the local environment of the pyrene label, reflected by a shift in the I₁/I₃ ratio, can provide insights into the binding event and its impact on protein structure.

Conclusion

Pyrene remains an indispensable tool in the arsenal of researchers and scientists working across various disciplines. Its unique sensitivity to the polarity and viscosity of its microenvironment, coupled with straightforward and robust experimental methodologies, provides invaluable insights into the structure and dynamics of complex systems. This guide offers a foundational understanding and practical protocols to effectively utilize pyrene fluorescence, empowering more precise characterization of materials and biological systems in fundamental research and drug development.

References

Methodological & Application

Application Notes and Protocols for Pyrene Azide 2 in Detecting Protein-Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrene azide 2 is a powerful bifunctional reagent designed for the investigation of protein-protein interactions (PPIs). This molecule combines the photo-reactive properties of an aryl azide with the environmentally sensitive fluorescence of pyrene. The aryl azide group allows for the formation of covalent bonds with interacting proteins upon UV irradiation, effectively "trapping" transient or weak interactions. Simultaneously, the pyrene moiety serves as a fluorescent reporter, enabling the detection and characterization of these interactions through changes in its fluorescence properties, notably the formation of an excimer upon close proximity of two pyrene molecules. These application notes provide detailed protocols for utilizing this compound to elucidate PPIs in various experimental setups.

Principle of Detection

The utility of this compound in studying PPIs is based on two key functionalities:

-

Photo-activated Crosslinking: Aryl azides are chemically inert in the dark. However, upon exposure to UV light (typically 250-370 nm), they form a highly reactive nitrene intermediate.[1][2][3] This nitrene can then non-specifically insert into C-H, N-H, or other bonds of a nearby protein, forming a stable covalent crosslink.[1][2] This process captures interacting proteins in situ.

-

Pyrene Fluorescence: Pyrene exhibits a characteristic monomer fluorescence emission. When two pyrene molecules are in close proximity (approximately 10 Å), they can form an excited-state dimer called an excimer, which has a distinct, red-shifted fluorescence emission. The ratio of excimer to monomer fluorescence intensity (E/M ratio) is a sensitive measure of the proximity of two pyrene-labeled proteins, providing evidence of their interaction.

Product Information

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₂₄H₂₄N₄O₃ |

| Molecular Weight | 416.47 g/mol |

| CAS Number | 1807512-45-3 |

| Excitation Wavelengths (nm) | 343, 326, 313, 276, 265, 242, 234 |

| Emission Wavelengths (nm) | 377 (monomer), ~470 (excimer) |

| Solubility | Good solubility in Chloroform, Dichloromethane (DCM); Moderate solubility in Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile. |

| Storage | Store at -20°C in the dark. |

Experimental Protocols

Protocol 1: In Vitro Photo-crosslinking of Purified Proteins

This protocol describes the use of this compound to crosslink two purified proteins in solution.

Materials:

-

Purified "bait" and "prey" proteins

-

This compound

-

Amine-free buffer (e.g., PBS, HEPES, or MOPS)

-

DMSO

-

UV lamp (e.g., 365 nm)

-

Quartz cuvette or microplate

-

SDS-PAGE reagents

-

Fluorescence spectrometer

Procedure:

-

Protein Preparation:

-

Prepare a solution of the bait and prey proteins at a suitable concentration (e.g., 1-10 µM) in an amine-free buffer. Note: Buffers containing primary amines (e.g., Tris) will quench the reactive nitrene and should be avoided.

-

-

Labeling Reaction (Optional, for excimer fluorescence):

-

To utilize the excimer fluorescence properties, both interacting proteins should ideally be labeled with this compound. This can be achieved by incorporating an alkyne handle into the proteins and using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction to attach the pyrene azide.

-

-

Photo-crosslinker Addition:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Add the this compound stock solution to the protein mixture to a final concentration typically ranging from 50 to 500 µM. The optimal concentration should be determined empirically. Keep the final DMSO concentration below 5% to minimize effects on protein structure.

-

-

Incubation:

-

Incubate the reaction mixture for 15-30 minutes at room temperature in the dark to allow for equilibration.

-

-

UV Irradiation:

-

Transfer the reaction mixture to a quartz cuvette or a UV-transparent microplate.

-

Place the sample on ice to prevent heating during irradiation.

-

Irradiate the sample with a UV lamp (e.g., 365 nm) for 5-30 minutes. The optimal irradiation time and distance from the lamp should be determined empirically.

-

-

Analysis:

-

SDS-PAGE: Analyze the reaction products by SDS-PAGE. A successful crosslinking event will result in a new band corresponding to the combined molecular weight of the bait and prey proteins.

-

Fluorescence Spectroscopy: Excite the sample at a suitable wavelength (e.g., 343 nm) and record the emission spectrum. The presence of an excimer peak around 470 nm indicates that the pyrene-labeled proteins are in close proximity. Calculate the E/M ratio to quantify the interaction.

-

Protocol 2: In-Cell Photo-crosslinking

This protocol outlines the procedure for capturing protein interactions within living cells.

Materials:

-

Cultured cells

-

This compound

-

Cell culture medium

-

Amine-free PBS

-

UV lamp (e.g., 365 nm)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease inhibitors

-

Apparatus for immunoprecipitation and Western blotting or mass spectrometry

Procedure:

-

Cell Culture:

-

Grow cells to the desired confluency in a suitable culture dish.

-

-

Crosslinker Loading:

-

Dilute the this compound stock solution directly into the cell culture medium to a final concentration of 10-100 µM. The optimal concentration and incubation time should be determined by titration to minimize cytotoxicity.

-

Incubate the cells for 1-4 hours to allow for cell penetration of the crosslinker.

-

-

Washing:

-

Gently wash the cells twice with ice-cold, amine-free PBS to remove excess crosslinker.

-

-

UV Irradiation:

-

Add a thin layer of ice-cold PBS to the cells to prevent drying.

-

Place the culture dish on ice and irradiate with a UV lamp (365 nm) for 1-10 minutes.

-

-

Cell Lysis:

-

Immediately after irradiation, lyse the cells using a suitable lysis buffer supplemented with protease inhibitors.

-

-

Analysis of Crosslinked Complexes:

-

The resulting cell lysate can be analyzed by various methods:

-

Immunoprecipitation and Western Blotting: Use an antibody against the bait protein to immunoprecipitate the crosslinked complexes. The prey protein can then be identified by Western blotting.

-

Mass Spectrometry: For unbiased identification of interacting partners, the immunoprecipitated complexes can be digested and analyzed by mass spectrometry.

-

-

Quantitative Data Summary

The following table provides typical experimental parameters for photo-crosslinking experiments. These values should be optimized for each specific system.

| Parameter | In Vitro | In-Cell |

| Protein Concentration | 1 - 10 µM | N/A |

| This compound Concentration | 50 - 500 µM | 10 - 100 µM |

| Incubation Time | 15 - 30 min (dark) | 1 - 4 hours |

| UV Wavelength | 365 nm | 365 nm |

| UV Irradiation Time | 5 - 30 min | 1 - 10 min |

| UV Lamp Power | Varies (e.g., 1-5 J/cm²) | Varies |

| Temperature | On ice | On ice |

Mandatory Visualizations

Caption: Workflow for in vitro photo-crosslinking using this compound.

Caption: Workflow for in-cell photo-crosslinking and interactome mapping.

Caption: Example signaling pathway elucidated with a photo-crosslinker.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]

Application Notes and Protocols for Two-Photon Excitation Microscopy with Pyrene-Based Probes

Audience: Researchers, scientists, and drug development professionals.

Introduction

Two-photon excitation microscopy (TPEM) has emerged as a powerful imaging technique for deep-tissue and live-cell imaging, offering advantages such as reduced phototoxicity, deeper penetration, and inherent optical sectioning compared to conventional one-photon confocal microscopy. The selection of appropriate fluorescent probes is paramount for successful TPEM experiments. Pyrene-based probes have garnered significant interest due to their unique photophysical properties, including high fluorescence quantum yields, long fluorescence lifetimes, and remarkable sensitivity to the local microenvironment.